Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate is a complex organic compound with a unique structure that includes an isocyanide group, a sulfonyl group, and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate typically involves the reaction of a suitable precursor with an isocyanide reagent. One common method involves the use of a sulfonyl chloride derivative, which reacts with an isocyanide under mild conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Carbamates and ureas.
Scientific Research Applications
Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate has several applications in scientific research:
Chemistry: Used in the synthesis of heterocycles and multicomponent reactions, such as the Ugi reaction.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate involves its reactivity with nucleophiles and electrophiles. The isocyanide group exhibits both nucleophilic and electrophilic character, allowing it to participate in a variety of chemical reactions. The sulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating certain transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-isocyano-2,2-dimethyl-8-[(4-methylphenyl)sulfonyl]octanoate: Similar structure but with an additional carbon in the chain.
Heptanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Properties
CAS No. |
738606-47-8 |
---|---|
Molecular Formula |
C19H27NO4S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 7-isocyano-2,2-dimethyl-7-(4-methylphenyl)sulfonylheptanoate |
InChI |
InChI=1S/C19H27NO4S/c1-6-24-18(21)19(3,4)14-8-7-9-17(20-5)25(22,23)16-12-10-15(2)11-13-16/h10-13,17H,6-9,14H2,1-4H3 |
InChI Key |
POIJGHXQKGSAMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.